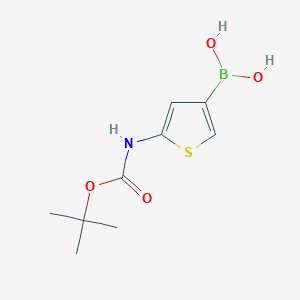
2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid: is an organic compound that features a thiophene ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Boronic Acid Introduction: The thiophene ring is functionalized with a boronic acid group through a palladium-catalyzed borylation reaction, typically using bis(pinacolato)diboron and a suitable palladium catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or phenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Thiophene-4-ol derivatives.
Reduction: Thiophene-4-amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the coupling partner.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with electronic properties.
Biology and Medicine:
- Investigated for potential use in drug discovery and development due to its ability to form stable boron-nitrogen bonds.
- Studied for its role in enzyme inhibition and as a potential therapeutic agent .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the synthesis of polymers and advanced materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonylamino)-thiophene-4-boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The Boc group provides stability and protection during synthetic transformations, which can be removed under acidic conditions to reveal the active amine .
Comparison with Similar Compounds
- 2-(Tert-butoxycarbonylamino)-phenylboronic acid
- 2-(Tert-butoxycarbonylamino)-pyridine-4-boronic acid
- 2-(Tert-butoxycarbonylamino)-furan-4-boronic acid
Uniqueness:
- The thiophene ring in 2-(tert-butoxycarbonylamino)-thiophene-4-boronic acid provides unique electronic properties compared to phenyl, pyridine, or furan analogs.
- The combination of the Boc-protected amino group and the boronic acid group allows for versatile synthetic applications and potential biological activity .
Properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-9(2,3)15-8(12)11-7-4-6(5-16-7)10(13)14/h4-5,13-14H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSTSSEVZMQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
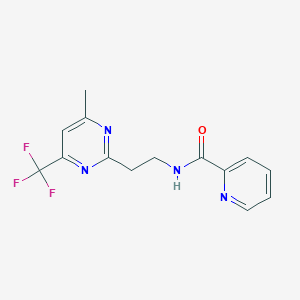
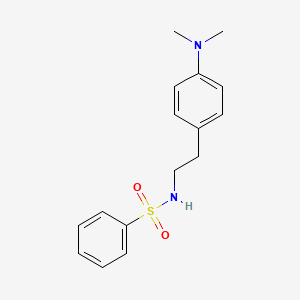
![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)
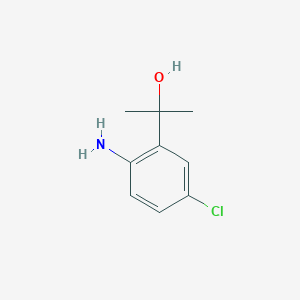

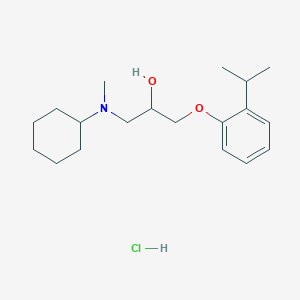
![3-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2927726.png)


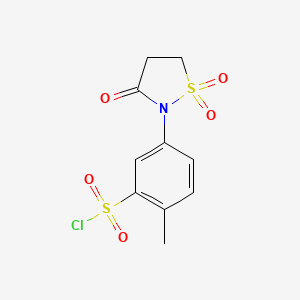
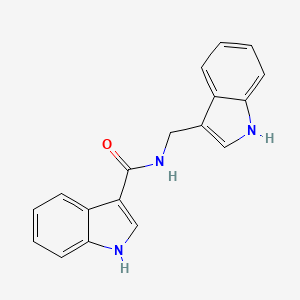

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)
